molecular formula C19H22OS B14701851 3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one CAS No. 21205-13-0

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one

Katalognummer: B14701851
CAS-Nummer: 21205-13-0
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: NFDPNXBQUMXVSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a diphenylpropanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one typically involves the reaction of tert-butylthiol with a suitable diphenylpropanone precursor under controlled conditions. One common method involves the use of tert-butylmagnesium chloride as a starting material, which undergoes a multi-step synthesis process to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(tert-Butylsulfanyl)-1,3-diphenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a diphenylpropanone backbone with a tert-butylsulfanyl group makes it a versatile compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

21205-13-0

Molekularformel

C19H22OS

Molekulargewicht

298.4 g/mol

IUPAC-Name

3-tert-butylsulfanyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C19H22OS/c1-19(2,3)21-18(16-12-8-5-9-13-16)14-17(20)15-10-6-4-7-11-15/h4-13,18H,14H2,1-3H3

InChI-Schlüssel

NFDPNXBQUMXVSK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.